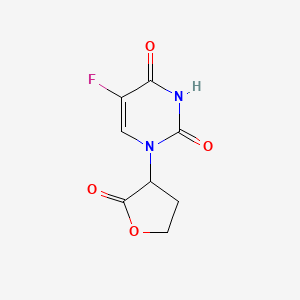
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antimalarial, antipsychotic, and anthelmintic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate typically involves the nucleophilic substitution reaction. The process begins with the reaction of p-aminobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound in its dihydrochloride hydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of enzymes involved in neurotransmitter synthesis can result in antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Piperazine, 1-(4-aminobenzoyl)-4-(4-methylphenyl)-
- N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives
Uniqueness
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and spectrum of activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
21312-48-1 |
|---|---|
Fórmula molecular |
C15H25Cl2N3O |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(4-butylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-3-8-17-9-11-18(12-10-17)15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12,16H2,1H3;2*1H |
Clave InChI |
HMPJILGJYHWPDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


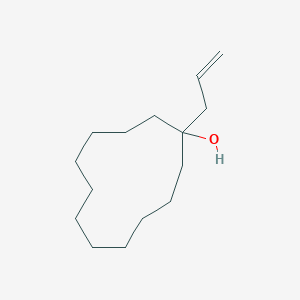

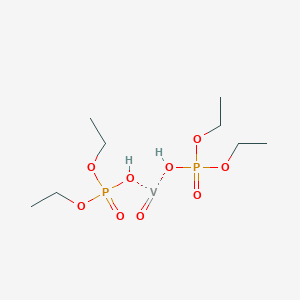
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
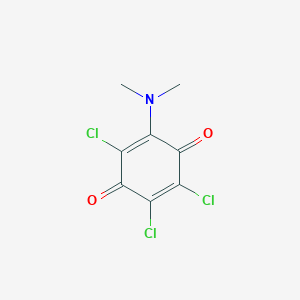
pentasilolane](/img/structure/B14698059.png)
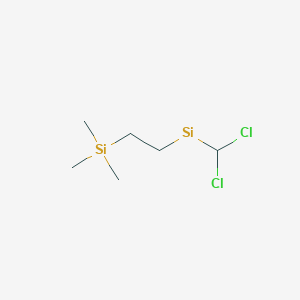

![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

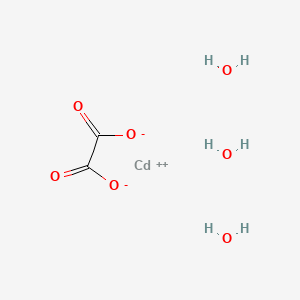
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
